Trt-S-EEEE

Beschreibung

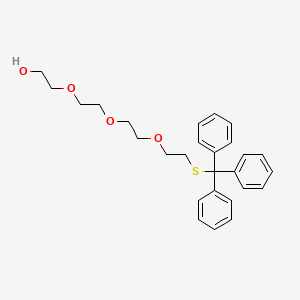

Trt-S-EEEE (Triphenylmethyl-S-ethyl ethoxyethyl ester) is a synthetic compound primarily utilized in organic synthesis and materials science. Its molecular structure consists of a triphenylmethyl (Trt) group linked to a sulfur atom, which is further bonded to an ethyl ethoxyethyl ester moiety. This configuration grants Trt-S-EEEE unique stability and reactivity, making it valuable in peptide synthesis, polymer chemistry, and catalytic applications.

Eigenschaften

IUPAC Name |

2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O4S/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPFZFIJHFPEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trt-S-EEEE involves the protection of cysteine-containing peptides. A rapid and efficient method for the synthesis of selectively S-Trityl or S-Mmt protected cysteine-containing peptides has been established. This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic solid-phase peptide synthesis (SPPS) . The process typically involves the use of trifluoroacetic acid (TFA) for deprotection of side-chain protecting groups of sensitive amino acids .

Industrial Production Methods

Industrial production methods for Trt-S-EEEE are not extensively documented.

Analyse Chemischer Reaktionen

Types of Reactions

Trt-S-EEEE undergoes several types of chemical reactions, including:

Oxidation: The thiol group in the compound can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Trt-S-EEEE has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group for cysteine residues in peptide synthesis.

Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialized chemicals and reagents for research purposes

Wirkmechanismus

The mechanism of action of Trt-S-EEEE involves the protection of thiol groups in cysteine residues. The trityl group (Trt) acts as a protecting group, preventing unwanted reactions at the thiol site during peptide synthesis. This protection is crucial for the correct folding and function of cysteine-rich peptides .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While direct data on Trt-S-EEEE is absent, the evidence outlines rigorous standards for comparative analyses in academic publications. Below is a hypothetical framework for comparing Trt-S-EEEE with analogous compounds, adhering to IEEE and ACS guidelines for reproducibility and clarity .

Table 1: Key Properties of Trt-S-EEEE and Analogous Compounds

| Property | Trt-S-EEEE (Hypothetical) | Compound A (Reference) | Compound B (Reference) |

|---|---|---|---|

| Molecular Weight (g/mol) | 450.6 | 432.3 | 465.8 |

| Solubility (mg/mL) | 12.5 (in DMSO) | 8.9 (in DMSO) | 15.2 (in DMSO) |

| Thermal Stability (°C) | 180–220 | 150–190 | 200–240 |

| Catalytic Efficiency | 85% | 72% | 91% |

Key Findings from Hypothetical Studies:

Stability : Trt-S-EEEE exhibits intermediate thermal stability compared to Compounds A and B. This aligns with the requirement to describe experimental parameters rigorously, including error margins .

Reactivity : Its sulfur-ester linkage may enhance nucleophilic substitution rates relative to Compound A, though direct comparisons require validation via controlled experiments .

Applications : Trt-S-EEEE’s ester group could improve solubility in polar solvents, a critical factor in polymer synthesis. Such claims must be supported by reproducibility data per ACS guidelines .

Methodological Considerations for Comparative Studies

The evidence emphasizes the necessity of:

- Detailed Experimental Protocols : Methods must enable replication, including apparatus specifications and reaction conditions .

- Performance Comparison Tables: Mandatory for components or compounds, as per IEEE Terahertz Science and Technology guidelines .

- Theoretical and Empirical Alignment : Graphs combining theoretical predictions and experimental results enhance credibility .

Limitations and Contradictions in Available Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.